molecular formula C5H10O4 B8449761 (4S,5S)-4,5-bis(hydroxymethyl)-1,3-dioxolane

(4S,5S)-4,5-bis(hydroxymethyl)-1,3-dioxolane

Cat. No. B8449761
M. Wt: 134.13 g/mol
InChI Key: GURDVYADUQQTQV-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-4,5-bis(hydroxymethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,5S)-4,5-bis(hydroxymethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5S)-4,5-bis(hydroxymethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4S,5S)-4,5-bis(hydroxymethyl)-1,3-dioxolane

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

[(4S,5S)-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H10O4/c6-1-4-5(2-7)9-3-8-4/h4-7H,1-3H2/t4-,5-/m0/s1

InChI Key

GURDVYADUQQTQV-WHFBIAKZSA-N

Isomeric SMILES

C1O[C@H]([C@@H](O1)CO)CO

Canonical SMILES

C1OC(C(O1)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 ml of tetrahydrofuran was added to 11.4 g of lithium aluminum hydride, and the mixture was heated while refluxing. To this was added dropwise a solution of 21.8 g of (4RS,5SR)-4,5-bis(ethoxycarbonyl)-1,3-dioxolane prepared in Example 18 in 30 ml of tetrahydrofuran. After the addition, the mixture was reacted for one hour while refluxing. After allowing to cool, 30 ml of water was slowly added while cooling with ice to hydrolyze excessive lithium aluminum hydride. Then, 30 ml of 4N aqueous solution of sodium hydroxide and 90 ml of water was added dropwise. The mixture was filtered with suction, following which the precipitate was extracted with 1000 ml of ethanol-dioxane mixture at 60° C. and filtered with suction. This procedure was repeated three times. All filtrates were concentrated by evaporator to obtain a crude title compound.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
11.4 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
crude title compound

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